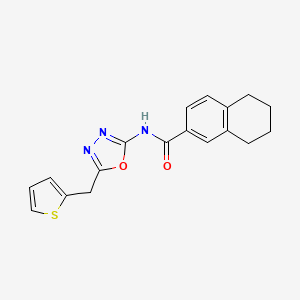

N-(5-(噻吩-2-基甲基)-1,3,4-噁二唑-2-基)-5,6,7,8-四氢萘-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a complex organic molecule that contains several functional groups and structural motifs common in pharmaceutical and materials chemistry, including a thiophene ring, an oxadiazole ring, and a tetrahydronaphthalene ring .

Synthesis Analysis

The synthesis of similar compounds often involves the formation of the oxadiazole ring, which can be achieved through the cyclization of appropriate precursors . The thiophene ring can be introduced through a palladium-catalyzed cross-coupling reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aforementioned heterocyclic rings. The exact geometry would depend on the specific arrangement of these rings and the presence of any substituents .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich thiophene ring and the electron-deficient oxadiazole ring. These could participate in various reactions such as electrophilic aromatic substitution or nucleophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heterocyclic rings could increase its polarity and potentially its solubility in polar solvents .科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide:

Antifungal Activity

This compound has shown significant potential as an antifungal agent. Research indicates that it can effectively inhibit the growth of various fungal pathogens, including those responsible for plant diseases like cucumber downy mildew (Pseudoperonospora cubensis). Its efficacy surpasses some commercial fungicides, making it a promising candidate for agricultural applications .

Antibacterial Properties

The compound’s structure, featuring a thiophene ring and oxadiazole moiety, contributes to its antibacterial properties. It has been tested against several bacterial strains and has demonstrated substantial inhibitory effects, suggesting its use in developing new antibacterial agents .

Anticancer Potential

Studies have explored the compound’s ability to inhibit cancer cell proliferation. Its unique structure allows it to interact with specific cellular targets, potentially leading to apoptosis (programmed cell death) in cancer cells. This makes it a candidate for further research in cancer therapy .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines. This application is particularly relevant for treating chronic inflammatory diseases .

Neuroprotective Applications

Research has shown that this compound may have neuroprotective effects. It can protect neuronal cells from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This suggests its potential use in developing treatments for these conditions .

Antioxidant Activity

The compound exhibits strong antioxidant properties, which can neutralize free radicals and reduce oxidative stress. This activity is beneficial in preventing cellular damage and aging, making it a valuable component in developing anti-aging therapies and supplements .

Material Science Applications

Beyond biological applications, the compound’s unique chemical structure makes it useful in material science. It can be used in the synthesis of organic semiconductors, which are essential for developing electronic devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .

Corrosion Inhibition

The compound has also been studied for its potential as a corrosion inhibitor. Its ability to form a protective layer on metal surfaces can prevent corrosion, which is crucial for extending the lifespan of industrial equipment and infrastructure .

These diverse applications highlight the compound’s versatility and potential in various scientific fields. Each application area offers a unique opportunity for further research and development.

If you have any specific questions or need more detailed information on any of these applications, feel free to ask!

作用机制

Target of Action

It is known that thiophene-based compounds often targetSerine/threonine-protein kinase Chk1 , which plays a crucial role in DNA damage response and cell cycle regulation .

Mode of Action

Thiophene derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or blocking receptor sites . The specific interaction between this compound and its target would depend on the molecular structure and the nature of the target.

Biochemical Pathways

Given the potential target, this compound may influence theDNA damage response pathway and cell cycle regulation . The downstream effects could include cell cycle arrest, DNA repair, or apoptosis, depending on the cellular context .

Result of Action

If the compound acts on the serine/threonine-protein kinase chk1, it could potentially lead tocell cycle arrest , DNA repair , or apoptosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the biological environment, the presence of other molecules or drugs, and the specific characteristics of the target cells or tissues. For instance, the compound’s stability could be affected by the presence of certain enzymes or other biochemicals in the environment .

安全和危害

未来方向

属性

IUPAC Name |

N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c22-17(14-8-7-12-4-1-2-5-13(12)10-14)19-18-21-20-16(23-18)11-15-6-3-9-24-15/h3,6-10H,1-2,4-5,11H2,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQGZKDACSMACCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=NN=C(O3)CC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-ethyl 3-methyl 2-(3-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2819301.png)

![4-chloro-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2819303.png)

![4-Butyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2819306.png)

![7-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine hydrochloride](/img/structure/B2819313.png)

![2-[[1-(4-Methyl-3-oxopyrazin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2819315.png)

![4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2819316.png)

![Ethyl 3-methyl-5-[(4-nitrophenyl)carbamoylamino]-4-thiocyanatothiophene-2-carboxylate](/img/structure/B2819321.png)